
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene is a polycyclic hydrocarbon with a complex structure. It is a derivative of phenanthrene, a tricyclic aromatic hydrocarbon, and is characterized by its hexahydro configuration, indicating the presence of six additional hydrogen atoms compared to phenanthrene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. This is followed by hydrogenation to add the necessary hydrogen atoms, resulting in the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Further hydrogenation can occur under specific conditions.
Substitution: Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, lacking the additional hydrogen atoms.
Decahydrophenanthrene: A fully hydrogenated derivative.
Abietadiene: A related polycyclic hydrocarbon with similar structural features.
Uniqueness
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene is unique due to its specific stereochemistry and the presence of a methyl group at the 4a position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other phenanthrene derivatives.
Propriétés
Numéro CAS |
79297-74-8 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene |
InChI |
InChI=1S/C15H20/c1-15-11-5-4-7-13(15)10-9-12-6-2-3-8-14(12)15/h2-3,6,8,13H,4-5,7,9-11H2,1H3/t13-,15-/m0/s1 |
Clé InChI |
MKYPXWHSIZXOQQ-ZFWWWQNUSA-N |
SMILES isomérique |
C[C@]12CCCC[C@H]1CCC3=CC=CC=C23 |
SMILES canonique |
CC12CCCCC1CCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


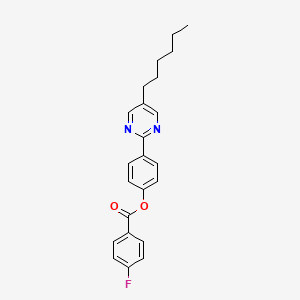
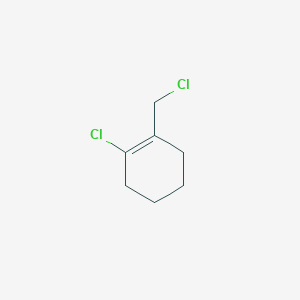


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
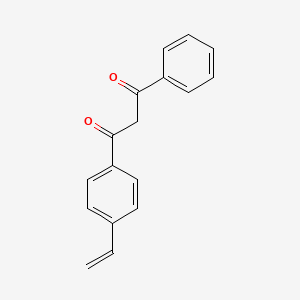
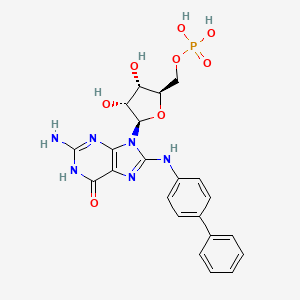

![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
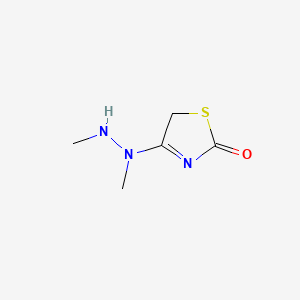
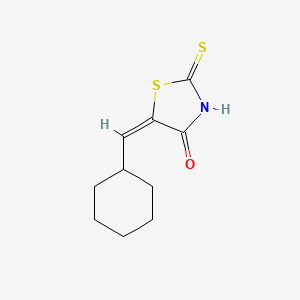
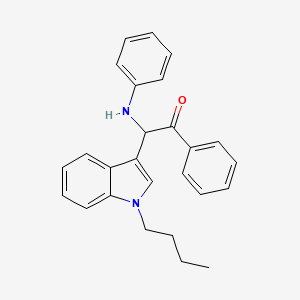

![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
